molecular formula C29H24N4O2 B4323033 7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile CAS No. 889952-99-2

7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B4323033
CAS No.: 889952-99-2
M. Wt: 460.5 g/mol
InChI Key: BLETWQRUKCGQJS-UHFFFAOYSA-N
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Description

This compound is a spirocyclic hybrid featuring a fused indole-quinoline core with a pyrrole substituent at the 2' position. Key structural elements include:

  • Spiro junction: Connects indole and quinoline moieties, enforcing rigidity and influencing stereoelectronic properties.
  • 7',7'-Dimethyl groups: Provide steric hindrance, enhancing stability against enzymatic degradation .
  • 3'-Carbonitrile: Enhances electrophilicity and may improve bioavailability through dipole interactions .
  • 1H-Pyrrole substituent: Introduces π-electron density, enabling interactions with aromatic residues in biological targets .

The molecular formula is C₃₀H₂₅N₅O₂, with a calculated molecular weight of 487.56 g/mol. Its logP (0.93, estimated) suggests moderate lipophilicity, balancing membrane permeability and solubility .

Properties

IUPAC Name

7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-pyrrol-1-ylspiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c1-28(2)16-23-25(24(34)17-28)29(20-12-6-7-13-22(20)31-27(29)35)21(18-30)26(32-14-8-9-15-32)33(23)19-10-4-3-5-11-19/h3-15H,16-17H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLETWQRUKCGQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=CC=C5)N6C=CC=C6)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301102125
Record name 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889952-99-2
Record name 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889952-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5′,6′,7′,8′-Hexahydro-7′,7′-dimethyl-2,5′-dioxo-1′-phenyl-2′-(1H-pyrrol-1-yl)spiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301102125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Key Reactive Sites

PositionFunctional GroupReactivity
C2/C5'Ketones (dioxo)Susceptible to nucleophilic addition, reduction, or condensation
C3'Cyanide (carbonitrile)Hydrolysis to carboxylic acid/amide or reduction to amine
C2'Pyrrole substituentElectrophilic aromatic substitution (e.g., halogenation)
N1'Phenyl-substituted nitrogenPotential for alkylation or coordination chemistry
Spiro junctionQuinoline-indole fusionConformational strain influencing ring-opening/annulation

Ketone Transformations

The dioxo groups at positions 2 and 5' exhibit classical ketone reactivity:

  • Reduction : Catalytic hydrogenation (H₂/Pd) converts ketones to secondary alcohols, though steric hindrance from the spiro system may slow kinetics.

  • Condensation : Reaction with hydrazines forms hydrazones, useful for crystallography or further cyclization.

Cyanide Group Modifications

The C3'-carbonitrile group enables:

  • Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions yield carboxylic acid (-COOH) or amide (-CONH₂), respectively.

  • Reduction : LiAlH₄ reduces -CN to -CH₂NH₂, introducing a primary amine for downstream functionalization.

Pyrrole Ring Electrophilic Substitution

The 1H-pyrrol-1-yl substituent undergoes:

  • Halogenation : Electrophilic bromination at α-positions using NBS (N-bromosuccinimide) .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on directing effects from adjacent substituents .

Ring-Opening Reactions

The spiro[indole-3,4'-quinoline] core may undergo acid-catalyzed cleavage at the spiro carbon, generating linear intermediates for further derivatization. For example:

Spiro compound+HClIndole fragment+Quinoline fragment\text{Spiro compound} + \text{HCl} \rightarrow \text{Indole fragment} + \text{Quinoline fragment}

This reactivity parallels spirooxindole systems .

Annulation Reactions

The strained spiro system facilitates [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Computational studies suggest activation energies of ~25 kcal/mol for such processes .

Methyl Group Effects

The 7',7'-dimethyl groups:

  • Steric shielding : Protect the quinoline ring from axial electrophiles.

  • Electronic effects : Donate electrons via hyperconjugation, modulating reaction rates at adjacent positions.

Phenyl Group Interactions

The N1'-phenyl substituent:

  • Directs electrophiles to para positions in Friedel-Crafts alkylation.

  • Participates in π-stacking with aromatic reagents (e.g., in Suzuki-Miyaura couplings).

Comparative Reactivity with Structural Analogs

CompoundStructureNotable Reactivity Differences
(3S)-Spiro[indole-3,3'-pyrrolidin]-2(1H)-one Simpler spiro systemLacks quinoline ring, reducing π-π interaction potential
EVT-11626438Fluorophenyl substituentEnhanced electrophilicity at C4' due to -F electron withdrawal
EVT-11181119Chloromethylphenyl groupFacilitates SNAr reactions at chloro position

Stability Under Reaction Conditions

ConditionStabilityDecomposition Pathway
Acidic (pH < 3)ModerateHydrolysis of nitrile and spiro cleavage
Basic (pH > 10)LowRapid ketone enolate formation
Thermal (>150°C)PoorRetro-Diels-Alder fragmentation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) logP Bioactivity Notes
Target Compound Spiro[indole-3,4'-quinoline] 7',7'-dimethyl, 3'-CN, 2'-pyrrole 487.56 0.93 Potential kinase inhibition
2'-Amino-6',7'-dimethyl-spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-CN Spiro[indole-3,4'-pyrano] 6',7'-dimethyl, 3'-CN, 2'-NH₂ 334.33 0.93 Antibacterial activity observed
6′-(1,3-Diphenylpyrazol-4-yl)-7′-(indol-3-ylcarbonyl)-spiro[indoline-3,5′-pyrrolo[1,2-c]thiazole]-7′-CN Spiro[indoline-3,5'-thiazole] Diphenylpyrazole, indole-carbonyl, 7′-CN 602.65 2.15 Anticancer activity (IC₅₀: 1.2 μM)
3′-Methyl-2-oxo-1′,5′-diphenyl-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-COOH Spiro[indoline-3,4'-pyrazolo] 3′-methyl, 6′-COOH, 1′,5′-diphenyl 463.49 1.82 Anti-inflammatory (COX-2 inhibition)
2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-spiro[indole-3,3'-pyrrolizin]-2-one Spiro[indole-3,3'-pyrrolizin] 4-Fluorophenylcarbonyl, 1'-phenyl 439.47 2.40 Antidepressant activity in vitro

Key Observations:

Core Heterocycles: Quinoline (target) vs. pyrano () or thiazole () cores alter aromatic stacking and binding pocket compatibility. The quinoline system in the target compound may enhance π-π interactions compared to pyrano or pyrrolizin systems .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : The 3'-CN in the target and improves metabolic stability but reduces solubility compared to carboxylates (e.g., ).
  • Pyrrole vs. Pyrazole : The pyrrole in the target compound (vs. pyrazole in ) offers distinct H-bonding and charge-transfer capabilities .

The target’s balanced logP (0.93) and polar surface area (86.63 Ų, estimated) suggest suitability for CNS targets .

Research Findings and Implications

Reactivity and Stability

  • The 7',7'-dimethyl groups hinder oxidation at the quinoline ring, contrasting with chloro-substituted analogs prone to elimination (e.g., ).
  • The 3'-CN group may participate in click chemistry for bioconjugation, a strategy less feasible in carboxylate-containing analogs .

Q & A

What are the key considerations in designing a scalable synthesis route for 7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile, particularly in optimizing reaction yield and purity?

Basic Research Question
Methodological Answer:
Scalable synthesis requires optimizing reaction parameters such as solvent polarity, temperature, and catalyst selection. For spiro compounds like this, cyclocondensation reactions are often employed. Evidence from analogous spiro[indole-pyrrolizidine] syntheses (e.g., 1,1',2,2',5',6',7',7'a-octahydrospiro[indole-3,3'-pyrrolizine]-2-one derivatives) highlights the use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction rates . Purification via recrystallization from ethanol or methanol is critical for isolating high-purity crystalline solids, as confirmed by melting points and NMR data .

Table 1: Example reaction conditions and yields for analogous spiro compounds

Compound IDSubstituentsYield (%)Purification MethodAnalytical Validation
4d4-Nitrophenyl75Ethanol recrystallization1H/13C NMR, MS, m.p. 182°C
4ePhenyl82Methanol recrystallization1H/13C NMR, MS, m.p. 175°C
4j2-Oxopyrrolidin-1-yl68Column chromatography1H/13C NMR, MS

How can researchers resolve discrepancies observed in 1H and 13C NMR spectral data during the structural elucidation of spiro[indole-quinoline] derivatives?

Basic Research Question
Methodological Answer:
Discrepancies in NMR data often arise from dynamic stereochemical effects or impurities. For example, in spiro compounds, restricted rotation around the spiro center can lead to signal splitting. To address this:

Variable Temperature NMR (VT-NMR): Perform experiments at elevated temperatures to coalesce split signals, confirming dynamic equilibria .

2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the spiro carbon (δ ~75 ppm) and adjacent protons can confirm connectivity .

Comparative Analysis: Cross-reference with literature data for analogous compounds (e.g., 1H chemical shifts for pyrrole protons typically appear at δ 6.5–7.2 ppm) .

What advanced spectroscopic techniques are recommended for confirming the stereochemical configuration of the spiro center in this compound?

Advanced Research Question
Methodological Answer:

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. For example, the crystal structure of 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (a related compound) confirmed substituent orientation via bond angles and torsion angles .

NOESY/ROESY: Detect spatial proximity between protons across the spiro junction. A NOE correlation between the indole H-4 and quinoline H-6' would support a specific stereoisomer .

Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for different stereoisomers to identify the most probable configuration.

How do substituents on the pyrrole ring influence the reactivity and regioselectivity in the synthesis of spiro[indole-quinoline] derivatives?

Advanced Research Question
Methodological Answer:
Substituents modulate electronic and steric effects, impacting reaction pathways. Evidence from substituent-dependent syntheses shows:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano groups (e.g., 4d) increase electrophilicity at the pyrrole α-position, favoring nucleophilic attack and spirocyclization .
  • Steric Hindrance: Bulky substituents (e.g., benzyl in 3g) reduce yields by impeding access to reactive sites. For example, 3g (81% yield) vs. 3j (87% yield) highlights steric effects .
  • Regioselectivity: Electron-donating groups (e.g., methyl in 3j) direct reactions to para positions, as seen in the preferential formation of 3j over ortho-substituted analogs .

Table 2: Substituent effects on synthesis outcomes

Compound IDSubstituentYield (%)Key Observation
3fVinyl88High yield due to low steric hindrance
3gBenzyl81Reduced yield from steric effects
3jMethyl-phenyl87Enhanced regioselectivity via EDG effects

What methodological approaches are employed to validate the crystallographic data of complex spiro compounds, and how can such data resolve ambiguities in structural assignments?

Advanced Research Question
Methodological Answer:

Multi-Technique Validation: Cross-validate X-ray data with NMR and MS. For example, the crystal structure of a related pyrrole-dione (I) confirmed the planar geometry of the pyrrole ring, aligning with NMR-derived coupling constants .

Residual Density Maps: Analyze electron density maps to identify disordered solvent molecules or partial occupancies, which are common in spiro systems due to conformational flexibility.

Cambridge Structural Database (CSD) Comparison: Compare bond lengths and angles with similar compounds (e.g., spiro C-C bonds average 1.54 Å) to detect anomalies .

How can researchers address conflicting data between theoretical calculations and experimental observations in the spectral properties of spiro[indole-quinoline] derivatives?

Advanced Research Question
Methodological Answer:

Solvent Effects: Simulate NMR shifts using implicit solvent models (e.g., PCM for DMSO) to account for solvent-induced shifts.

Conformational Sampling: Use molecular dynamics (MD) to explore low-energy conformers. For example, a 15° deviation in dihedral angles between calculated and observed structures can explain chemical shift discrepancies .

Error Analysis: Quantify systematic errors in DFT functionals (e.g., B3LYP vs. M06-2X) and basis sets to refine computational protocols.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 2
7',7'-dimethyl-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

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